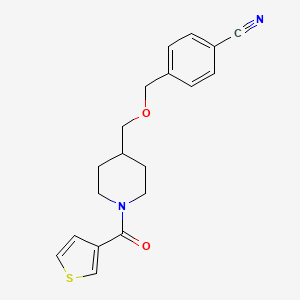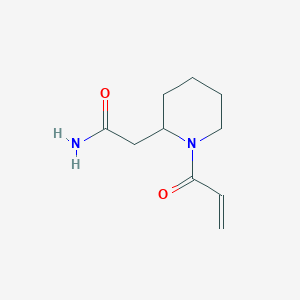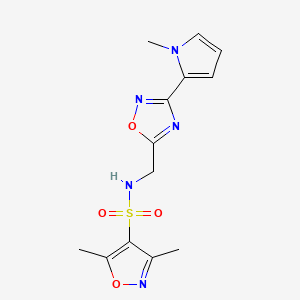![molecular formula C17H14Cl2N4O2S B2980312 N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 391887-97-1](/img/structure/B2980312.png)
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is linked to a dichlorophenyl group and a phenoxyacetamide group. Compounds with these functional groups are often found in various pharmaceuticals and could have potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the exact structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the dichlorophenyl group could undergo further substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure and the functional groups present in the compound .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthesis Techniques and Molecular Docking
Research on similar compounds has demonstrated methods for synthesizing derivatives with potential antibacterial properties. For instance, studies have focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, utilizing 4-chlorophenoxyacetic acid as a precursor. These derivatives exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria and moderate anti-enzymatic potential. Molecular docking studies have also been employed to identify active binding sites on target proteins, correlating well with bioactivity data (Siddiqui et al., 2014).
Anticancer and Antimicrobial Agents
The synthesis of novel compounds such as 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate elements similar to N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide, has shown promising anticancer and antimicrobial activities. These compounds have been tested for their effectiveness against various cancer cell lines and pathogenic bacterial and fungal strains, demonstrating significant potential in pharmaceutical applications (Katariya et al., 2021).
Corrosion Inhibition
Protection of Metals
Compounds structurally related to N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide have been investigated for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. These studies reveal that such compounds can offer high levels of protection, potentially applicable in industrial settings to prevent corrosion-related damage (Lagrenée et al., 2002).
Chemical Reactions and Derivatives
Conformationally Constrained Cysteines
Research into the synthesis of conformationally constrained, masked cysteines, such as 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, provides insights into the versatile chemical reactions and potential applications of compounds like N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide. These studies highlight novel routes to synthesize derivatives with specific functionalities, opening up avenues for drug development and other applications (Clerici et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-13-7-6-11(8-14(13)19)23-15(21-22-17(23)26)9-20-16(24)10-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHVPCDUSNXIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)
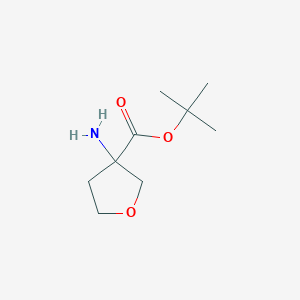

![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)
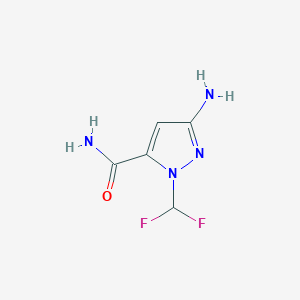

![[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B2980240.png)
![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)
